molecular formula C10H14ClN3O4S B2905506 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride CAS No. 1795304-10-7

4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B2905506
CAS No.: 1795304-10-7
M. Wt: 307.75
InChI Key: ZNCGITSYJNRCPL-KMMPGQJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential applications. As the name suggests, this compound consists of a benzene ring substituted with a nitro group and a sulfonamide group, connected to a cyclobutyl moiety with an amine group, and it exists as a hydrochloride salt. This intricate structure offers multiple sites for chemical interactions, making it a subject of study for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride typically involves multi-step organic synthesis:

  • Nitration of Benzene: : The starting material, benzene, is nitrated using concentrated nitric acid and sulfuric acid to yield nitrobenzene.

  • Sulfonation: : Nitrobenzene undergoes sulfonation with sulfuric acid to form 4-nitrobenzene-1-sulfonic acid.

  • Formation of Amine Derivative: : The cyclobutyl amine is then introduced. This can be synthesized separately via cyclobutylation processes and subsequent functional group transformations to introduce the amine group.

  • Coupling Reaction: : The 4-nitrobenzene-1-sulfonic acid is reacted with the cyclobutyl amine under appropriate conditions to form the sulfonamide.

  • Formation of Hydrochloride Salt: : Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, these reactions are often scaled up using continuous flow chemistry techniques to enhance yield and reduce reaction times. The process involves maintaining optimal reaction conditions and utilizing catalysts to ensure high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group can undergo oxidation reactions, though it is already in a high oxidation state.

  • Reduction: : The nitro group can be reduced to an amine under reducing conditions using reagents like hydrogen gas with a catalyst or sodium dithionite.

  • Substitution: : The benzene ring can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonamide groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst, or sodium dithionite (Na2S2O4).

  • Substitution: : Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed

  • Reduction: : Conversion of the nitro group to an amine, forming 4-amino-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide.

  • Substitution: : Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules in organic synthesis.

  • Biology: : Used in studies involving enzyme inhibition and receptor binding due to its functional groups.

  • Medicine: : Explored for potential pharmacological activities, including antimicrobial and anticancer properties.

  • Industry: : Utilized in the development of novel materials and as a precursor in dye synthesis.

Mechanism of Action

The biological activity of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, altering their function. For instance, the nitro group and sulfonamide may participate in binding to active sites, while the cyclobutyl amine could influence the compound's overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzene-1-sulfonamide

  • N-cyclobutyl-4-nitrobenzamide

  • 4-nitro-N-cyclopropylbenzene-1-sulfonamide

Unique Features

  • Structural Complexity: : The presence of both a nitro group and a sulfonamide group, along with a cyclobutyl ring, offers unique reactivity compared to simpler analogs.

  • : Its specific structure allows for a broader range of biological and chemical interactions, making it versatile for various applications.

This compound’s multifaceted nature makes it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

N-(3-aminocyclobutyl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c11-7-5-8(6-7)12-18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,7-8,12H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCGITSYJNRCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.